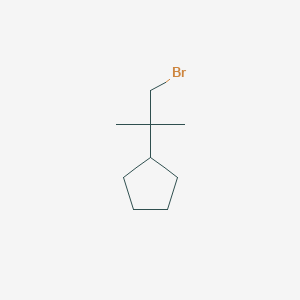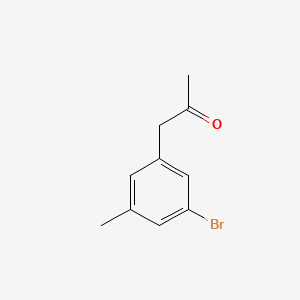
6-(Azetidin-3-yloxy)quinoline hydrochloride
Descripción general
Descripción
“6-(Azetidin-3-yloxy)quinoline hydrochloride” is a chemical compound with the molecular formula C12H13ClN2O . It is used for pharmaceutical testing . The compound is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight of the compound is 236.7 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular structure and weight . Additional properties such as melting point, boiling point, and density are not provided in the search results .Aplicaciones Científicas De Investigación
Synthesis and Characterization
6-(Azetidin-3-yloxy)quinoline hydrochloride and related compounds are synthesized and characterized for various biological activities. These compounds, through their innovative scaffolds, have shown potential in pharmacological research, notably for their anti-inflammatory, analgesic, antimicrobial, and antitubercular properties.
Anti-inflammatory and Analgesic Applications
Quinoline derivatives bearing azetidinones scaffolds have demonstrated significant anti-inflammatory and analgesic activities in pharmacological assessments. The synthesis of these compounds involves a series of reactions starting from basic quinoline structures to form azetidinones derivatives, which are then evaluated for their biological activities using models like carrageenan-induced rat paw edema and Eddy's hot plate method. The findings indicate potent analgesic and anti-inflammatory effects, suggesting these derivatives could be valuable in developing new therapeutic agents for treating inflammation and pain (Gupta & Mishra, 2016).
Antimicrobial and Antitubercular Properties
Azetidinone fused quinoline derivatives exhibit promising antimicrobial and antitubercular activities. The synthesis of these compounds involves the integration of azetidinone moieties into quinoline backbones, leading to the formation of novel compounds. These derivatives have been tested against various microbial strains, showing significant inhibitory effects. Their structure-activity relationship has been a subject of interest for developing new antimicrobial agents, highlighting their potential in addressing drug resistance issues (Nayak, Shrivastava, & Singhai, 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
6-(azetidin-3-yloxy)quinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.ClH/c1-2-9-6-10(15-11-7-13-8-11)3-4-12(9)14-5-1;/h1-6,11,13H,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWZUNVLPWGBHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC3=C(C=C2)N=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-bromo-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1381998.png)




![Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1382005.png)



